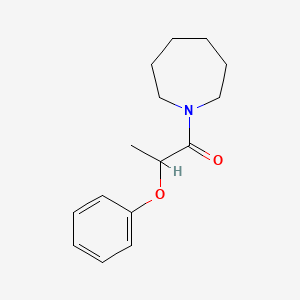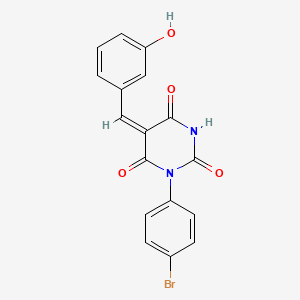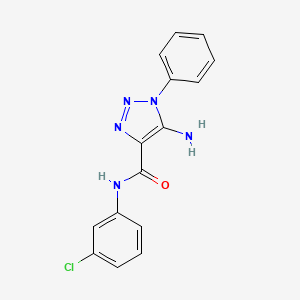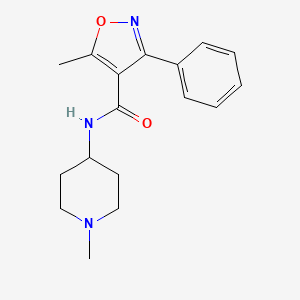![molecular formula C12H10N4 B5181554 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its cytotoxic effects on cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells by activating caspases and releasing cytochrome c. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is that it has been shown to have low toxicity in vitro, which makes it a potential candidate for further development as a therapeutic agent. Additionally, this compound has been shown to have good solubility in organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. One of the areas of interest is the optimization of its therapeutic potential as an anticancer and antimicrobial agent. This could involve further studies on its mechanism of action and the development of more potent derivatives. Another area of interest is the development of this compound as a ligand in catalysis. This could involve further studies on its coordination chemistry and the optimization of its catalytic activity. Additionally, this compound could be studied for its potential use in other fields, such as materials science and nanotechnology.
Wissenschaftliche Forschungsanwendungen
5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields. One of the areas of interest is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Another area of interest is its use as a potential antimicrobial agent. Studies have shown that this compound has antibacterial and antifungal properties. Additionally, this compound has been studied for its potential use as a ligand in catalysis.
Eigenschaften
IUPAC Name |
5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-7-11(10-5-3-2-4-6-10)16-12(15-9)13-8-14-16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGUFCUGLHNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)


![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)
